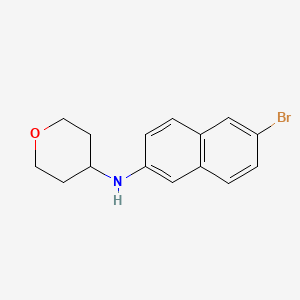

(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine

Description

(6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine is a brominated aromatic amine featuring a naphthalene core substituted with a bromine atom at the 6-position and a tetrahydro-pyran-4-yl (THP) amine group at the 2-position.

Synthesis of such compounds typically involves coupling brominated naphthalene derivatives with THP-amine via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution, as inferred from analogous syntheses in the evidence (e.g., dehydrosulfurization methods for oxadiazines ).

Properties

Molecular Formula |

C15H16BrNO |

|---|---|

Molecular Weight |

306.20 g/mol |

IUPAC Name |

N-(6-bromonaphthalen-2-yl)oxan-4-amine |

InChI |

InChI=1S/C15H16BrNO/c16-13-3-1-12-10-15(4-2-11(12)9-13)17-14-5-7-18-8-6-14/h1-4,9-10,14,17H,5-8H2 |

InChI Key |

PGUQBKFAOBRUJE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine typically involves the following steps:

Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromo-naphthalene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Formation of Tetrahydropyran Ring: The next step involves the formation of the tetrahydropyran ring. This can be done through a cyclization reaction using appropriate reagents and conditions.

Amination: The final step is the introduction of the amine group to connect the brominated naphthalene and tetrahydropyran rings. This can be achieved using amination reagents such as ammonia (NH3) or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

The compound (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine is an interesting molecule with potential applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesizing insights from diverse scientific literature.

Chemical Properties and Structure

The compound consists of a naphthalene ring substituted with a bromine atom at the 6-position and an amine group, along with a tetrahydropyran moiety. The molecular formula can be denoted as . Its structure allows for various interactions that are beneficial in medicinal chemistry, particularly in drug design.

Anticancer Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of naphthalene derivatives that showed promising results against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential in oncology .

Antimicrobial Properties

Naphthalene derivatives have also been recognized for their antimicrobial activities. The presence of the bromine atom and the amine group enhances the compound's ability to interact with biological membranes, which may lead to increased efficacy against bacterial strains. Research indicates that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymatic functions .

Neuroprotective Effects

Recent studies have pointed towards the neuroprotective effects of naphthalene derivatives. The compound's structure may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigations into related compounds have shown that they can exhibit antioxidant properties, reducing oxidative stress in neuronal cells .

Building Blocks in Organic Synthesis

The unique structure of This compound makes it a valuable building block in organic synthesis. It can participate in various coupling reactions, including Suzuki and Heck reactions, which are fundamental in constructing complex organic molecules .

Ligands in Catalysis

This compound can also serve as a ligand in palladium-catalyzed reactions, enhancing selectivity and reactivity in synthetic pathways. Ligands derived from naphthalene structures are known to stabilize metal catalysts and improve yields in cross-coupling reactions .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of naphthalene-based amines demonstrated their effectiveness against breast cancer cell lines. The synthesized compounds were tested for cytotoxicity, revealing that modifications at the naphthalene ring significantly influenced their activity .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a set of brominated naphthalene derivatives was evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the bromine atom was crucial for enhancing antimicrobial activity, making these compounds suitable candidates for further development as antibiotics .

Case Study 3: Neuroprotective Mechanisms

Research examining the neuroprotective effects of naphthalene derivatives showed that they could reduce neuronal apoptosis induced by oxidative stress. This study utilized cell culture models to demonstrate how these compounds could potentially mitigate damage associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring and tetrahydropyran ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Naphthalene vs. Tetrahydronaphthalene

- Compound 115 (): Derived from (S)-8-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, this compound features a partially saturated naphthalene (tetrahydronaphthalene) with bromine at the 8-position. The methyl group at position 5 adds steric bulk, which may influence selectivity in biological systems .

Naphthalene vs. Indazole

- 6-Bromo-N-(THP-4-yl)-1H-indazol-3-amine (): Replaces naphthalene with an indazole core. However, the reduced lipophilicity compared to naphthalene may affect membrane permeability .

Naphthalene vs. Phenyl/Substituted Phenyl

- N-(5-Bromo-2-nitrophenyl)-THP-4-amine (): Substitutes naphthalene with a nitro- and bromo-substituted phenyl ring. The nitro group’s strong electron-withdrawing nature increases reactivity and polarity, contrasting with bromonaphthalene’s moderate electron-withdrawing effect. This difference could impact metabolic stability and target engagement .

- (3-Bromo-4-fluorophenyl)[...]amine (): Combines bromine and fluorine on a phenyl ring. Fluorine’s electronegativity enhances polarity and bioavailability, while bromine provides steric bulk. This dual substitution strategy balances electronic and steric effects differently than the single bromine on naphthalene .

Amine Substituent Variations

THP-amine vs. Alkyl-THP-amines

- N-Ethyl-THP-4-amine () and N-Methyl-THP-4-amine (): Alkyl substituents on the THP-amine nitrogen reduce basicity and increase lipophilicity compared to the target compound’s unsubstituted THP-amine. The ethyl group’s larger size may hinder binding in sterically constrained environments .

THP-amine vs. Heterocyclic Amines

- Pyridin-2-ylmethyl-THP-4-amine (): Incorporates a pyridine ring via a methylene linker. However, the increased polarity may reduce blood-brain barrier penetration compared to bromonaphthalene .

Halogen and Functional Group Effects

- 4-(4-Fluorophenyl)-THP-4-yl methylamine (): Fluorine’s small size and high electronegativity create a strong dipole, enhancing solubility and metabolic stability. In contrast, bromine’s larger size and polarizability in the target compound may improve hydrophobic interactions in binding pockets .

- [4-(4-Methoxyphenyl)-THP-4-yl]methanamine (): The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with bromine’s electron-withdrawing effect, which could alter π-π stacking or charge-transfer interactions .

Structural and Physicochemical Comparison Table

Key Insights and Implications

- Bromine Position : Bromine at the 6-position on naphthalene optimizes steric and electronic effects for target engagement, whereas bromine at the 8-position (as in tetrahydronaphthalene derivatives) may reduce aromatic interactions .

- Amine Modifications : Substituting THP-amine with alkyl groups (e.g., ethyl, methyl) increases lipophilicity but may compromise binding specificity .

Biological Activity

The compound (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene ring substituted at the 6-position with a bromine atom and an amine group attached to a tetrahydropyran moiety. This unique structure may confer specific interactions with biological targets, influencing its pharmacological properties.

Interaction with Biological Targets

- Kinase Inhibition : Similar compounds have been studied as kinase inhibitors, which play crucial roles in cancer signaling pathways. The interaction with protein kinases can inhibit cell proliferation and induce apoptosis in malignant cells .

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties, particularly against resistant strains of bacteria such as Acinetobacter baumannii. The brominated naphthalene derivatives have been noted for their ability to enhance the efficacy of antibiotics through synergistic effects .

- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) analyses indicate that specific substituents can significantly enhance or diminish this activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Kinase Inhibition | Suppression of cell proliferation | , |

| Antimicrobial | Synergistic effect with polymyxin B | |

| Cytotoxicity | Growth inhibition in cancer cell lines | , |

Case Studies

- Cancer Cell Line Studies : A study evaluated the cytotoxic effects of similar compounds on seven human tumor cell lines, revealing significant growth inhibition attributed to specific structural features of the molecules . This suggests that this compound may possess comparable activity.

- Antimicrobial Synergy : Research indicated that brominated naphthalene derivatives could enhance the susceptibility of A. baumannii to traditional antibiotics, suggesting potential applications in treating multi-drug resistant infections . The mechanism involved increased membrane permeability and disruption of cellular integrity.

Q & A

Basic: What are the recommended synthetic routes for (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Buchwald-Hartwig amination between 6-bromo-2-naphthylamine and tetrahydro-pyran-4-yl halides (e.g., chloride or bromide). Key parameters include:

- Catalyst system: Pd(OAc)₂/Xantphos with Cs₂CO₃ as a base (optimized for aryl halide coupling) .

- Solvent selection: Toluene or dioxane at 80–100°C for 12–24 hours, monitored by TLC.

- Yield optimization: Excess tetrahydro-pyran-4-yl halide (1.5 eq.) improves coupling efficiency, but higher temperatures (>110°C) risk decomposition of the bromonaphthylamine precursor .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR:

- HRMS: Confirm molecular ion [M+H]⁺ with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do steric and electronic effects of the tetrahydro-pyran-4-yl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The tetrahydro-pyran-4-yl group introduces steric hindrance due to its chair conformation, slowing down nucleophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) show:

- Electron-donating effect: Oxygen in the pyran ring increases electron density at the amine, enhancing oxidative addition in Pd-catalyzed reactions .

- Steric maps: Molecular modeling (e.g., Spartan) reveals restricted rotation at the C–N bond, affecting regioselectivity in further derivatization .

Advanced: What contradictions exist in reported biological activity data for this compound, and how can they be resolved experimentally?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay conditions: Variations in ATP concentration (10–100 μM) alter competitive binding kinetics. Standardize using a radiometric filter-binding assay .

- Solubility limitations: Use DMSO stocks <0.1% (v/v) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which impacts apparent potency .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation of the bromonaphthyl moiety .

- Handling: Use nitrile gloves and fume hoods; the compound may hydrolyze to release HBr under humid conditions .

- Waste disposal: Neutralize with 10% aqueous NaHCO₃ before incineration .

Advanced: What computational strategies are effective for predicting the compound’s binding modes to protein targets?

Methodological Answer:

- Docking: Use AutoDock Vina with flexible residues (e.g., kinase hinge regions). Parameterize bromine with AM1-BCC charges .

- MD simulations: Run 100-ns trajectories (AMBER) to assess conformational stability of the tetrahydro-pyran ring in hydrophobic pockets .

- Free energy calculations: MM-PBSA/GBSA to rank binding affinities, validated by SPR (surface plasmon resonance) .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC: C18 column (5 μm), gradient elution (20%→80% acetonitrile in 0.1% TFA over 15 min), UV detection at 254 nm .

- HPLC-MS: ESI+ mode to detect trace impurities (e.g., dehalogenated byproducts) with m/z <5% of the parent peak .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core modifications: Replace bromine with Cl, CF₃, or H to probe electronic effects.

- Pyran ring variations: Test tetrahydro-thiopyran or spirocyclic analogs to assess ring flexibility .

- Biological testing: Prioritize assays based on target class (e.g., GPCRs vs. kinases) using a panel of 3–5 cell lines .

Basic: What are the key solubility and logP parameters for this compound, and how do they impact assay design?

Methodological Answer:

- logP (predicted): 3.2±0.3 (ChemAxon), indicating moderate lipophilicity.

- Solubility: 0.5 mg/mL in DMSO; dilute to <10 μM in PBS for cell-based assays to avoid precipitation .

- Buffer compatibility: Avoid phosphate buffers at pH >7.5 due to potential amine hydrolysis .

Advanced: What mechanistic insights explain the compound’s selectivity for bromodomain vs. other epigenetic targets?

Methodological Answer:

- Bromodomain binding: The bromonaphthyl group mimics acetyl-lysine, engaging conserved Asn140 and Tyr139 in BRD4.

- Competitive ITC: Titrate against histone peptides (H4K12ac) to quantify binding entropy-driven vs. enthalpy-driven interactions .

- Crystallography: Co-crystal structures (2.0 Å resolution) reveal pyran ring interactions with hydrophobic ZA channel residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.